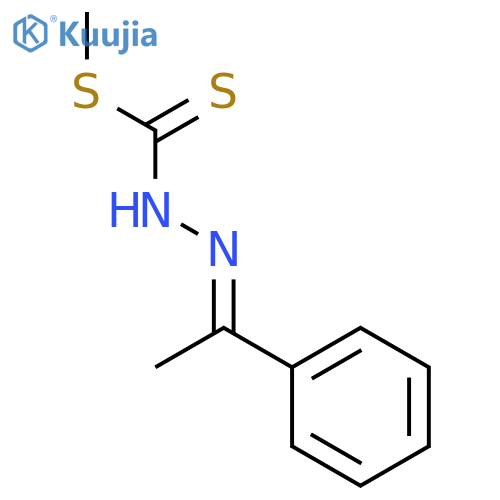Cas no 26155-38-4 ({(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine)

{(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarbodithioicacid, 2-(1-phenylethylidene)-, methyl ester
- methyl N-(1-phenylethylideneamino)carbamodithioate
- AKOS000808405
- 177540-63-5
- N-(1-phenylethylideneamino)carbamodithioic acid methyl ester
- BDBM49960
- methyl 2-(1-phenylethylidene)hydrazinecarbodithioate
- CHA54063
- SMR000353294
- methyl2-(1-phenylethylidene)hydrazinecarbodithioate
- MLS001001991
- NSC261570
- cid_676772
- (E)-methyl 2-(1-phenylethylidene)hydrazinecarbodithioate
- methyl N-[(E)-1-phenylethylideneamino]carbamodithioate
- 26155-38-4
- CHEMBL1978355
- REGID_for_CID_5773450
- HMS1760F10
- (E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE
- Z56808119
- F0472-0042
- NSC-261570
- EN300-36716
- 177540-74-8
- {[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine
- {(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine
-
- インチ: InChI=1S/C10H12N2S2/c1-8(11-12-10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)/b11-8+
- InChIKey: DAMFAIOELYWARL-DHZHZOJOSA-N
- SMILES: CSC(N/N=C(/C1C=CC=CC=1)\C)=S
計算された属性
- 精确分子量: 224.04436
- 同位素质量: 224.04419074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 81.8Ų
じっけんとくせい
- PSA: 24.39
{(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M263108-25mg |
{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine |
26155-38-4 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M263108-250mg |
{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine |
26155-38-4 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Ambeed | A387904-1g |
Methyl 2-(1-phenylethylidene)hydrazinecarbodithioate |
26155-38-4 | 97% | 1g |
$296.0 | 2024-07-28 | |
| TRC | M263108-50mg |
{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine |
26155-38-4 | 50mg |
$ 95.00 | 2022-06-04 |
{(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine 関連文献
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
{(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amineに関する追加情報
Comprehensive Analysis of {(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine (CAS No. 26155-38-4)
The compound {(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine (CAS No. 26155-38-4) is a specialized organic molecule with a unique structure that combines methylsulfanyl and phenylethylidene functional groups. This chemical entity has garnered attention in recent years due to its potential applications in material science, pharmaceutical intermediates, and agrochemical research. Its molecular architecture, featuring a methanethioylamino backbone, makes it a subject of interest for researchers exploring heterocyclic compounds and sulfur-containing derivatives.
In the context of green chemistry and sustainable synthesis, 26155-38-4 has been studied for its role in catalytic processes and ligand design. The presence of sulfur atoms in its structure contributes to its ability to form stable complexes with transition metals, a property highly valued in coordination chemistry. Recent trends in AI-driven drug discovery have also highlighted similar compounds as potential bioactive scaffolds, though specific studies on this molecule remain limited.
The nomenclature of this compound reflects its structural complexity. The term {(methylsulfanyl)methanethioylamino} indicates a thioamide derivative, while (1-phenylethylidene)amine suggests an imine functionality. Such combinations are increasingly relevant in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Analytical techniques like NMR spectroscopy and mass spectrometry are typically employed to characterize this compound, with particular attention to its stereochemical properties.
From an industrial perspective, 26155-38-4 has been explored in polymer additives and corrosion inhibitors, owing to the chelating ability of its molecular framework. The methylsulfanyl group may contribute to radical scavenging properties, making it relevant for antioxidant applications. However, comprehensive toxicological data remains scarce, emphasizing the need for further safety assessments in line with REACH regulations.
Recent patent literature reveals growing interest in derivatives of {(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine for electronic materials, particularly in organic semiconductors. The conjugated system formed by its aromatic and thiocarbonyl components suggests potential in optoelectronic devices. This aligns with current market demands for energy-efficient technologies and flexible electronics.
In academic circles, synthetic routes to CAS 26155-38-4 often involve condensation reactions between thioamide precursors and aromatic aldehydes. Optimization of these methods using microwave-assisted synthesis or flow chemistry represents an active area of investigation. The compound's crystallographic data, when available, provides valuable insights into its molecular packing and intermolecular interactions.
Environmental considerations surrounding sulfur-containing compounds like 26155-38-4 have prompted studies on their biodegradation pathways. The phenyl group may influence soil adsorption characteristics, while the thiocarbonyl moiety could affect aquatic toxicity. These factors are crucial for life cycle assessments in industrial applications.
Future research directions may explore the structure-activity relationships of {(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine derivatives, particularly in catalysis and functional materials. Computational chemistry approaches, including density functional theory (DFT) calculations, could elucidate its electronic properties and reactivity patterns. As regulatory frameworks evolve, standardized analytical methods for this compound will become increasingly important for quality control in commercial applications.
26155-38-4 ({(methylsulfanyl)methanethioylamino}(1-phenylethylidene)amine) Related Products
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)
- 2253-38-5(Methyl fluoroisobutyrate)
- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 865162-64-7(N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide)
- 3010-81-9(Tris(4-methoxyphenyl)methanol)
- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)
- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)
- 1346606-52-7(Tri(16-hydroxy)oleoylglycerol)
